molecular formula C11H9NO2 B348477 2-(Quinolin-6-YL)acetic acid CAS No. 5622-34-4

2-(Quinolin-6-YL)acetic acid

Cat. No. B348477
M. Wt: 187.19g/mol
InChI Key: CFVILHFXMRQYSG-UHFFFAOYSA-N
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Patent
US08993612B2

Procedure details

Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 24 h. After that reaction mixture cooled to rt and pH adjusted to 5 using 10% sodium hydroxide solution. To this methanol (350 ml) and sulphuric acid (3 ml) was added and heated to 100° C. for 24 h. Reaction mixture filtered through celite and filtrate was evaporated on rotavapour to obtain the residue. pH of the residue was adjusted to 5 using 4% NaOH solution and extracted with EtOAc. EtOAc layer was dried on anhydrous Na2SO4 and EtOAc removed on rotavapour to obtain the crude. Crude was purified by column using EtOAc and Petether as eluent to obtain methyl-2-(quinolin-6-yl)acetate (11.2 g). Methyl-2-(quinolin-6-yl)acetate (11.2 g) was dissolved in Methanol (8 ml) and water (8 ml) and added sodium hydroxide (3.3 g, 82 mmol). This mixture stirred for 30 mins and methanol removed on rotavapour to obtain the residue. Residue was acidified to pH 5 using 0.8 N HCl to obtain the solid. Solid was filtered and dried to obtain the title compound (8.2 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[CH:8]2.O.[OH-].[Na+].Cl>CO>[N:11]1[C:12]2[C:7](=[CH:6][C:5]([CH2:4][C:3]([OH:15])=[O:2])=[CH:14][CH:13]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
COC(CC=1C=C2C=CC=NC2=CC1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol removed on rotavapour
CUSTOM
Type
CUSTOM
Details
to obtain the residue
CUSTOM
Type
CUSTOM
Details
to obtain the solid
FILTRATION
Type
FILTRATION
Details
Solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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